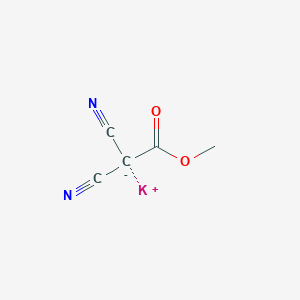

Potassium 1,1-dicyano-2-methoxy-2-oxoethanide

Description

Potassium 1,1-dicyano-2-methoxy-2-oxoethanide is a specialized potassium salt characterized by its dicyano (-C≡N), methoxy (-OCH₃), and oxo (=O) functional groups. Major suppliers include Belami Fine Chemicals, BOC Sciences, and Echemi Pharmaceutical, among others, with certifications such as ISO 9001 and Hazardous Chemicals Business Licenses . This indicates industrial relevance, likely in organic synthesis, pharmaceuticals, or agrochemicals, though specific applications require further data.

Properties

IUPAC Name |

potassium;methyl 2,2-dicyanoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N2O2.K/c1-9-5(8)4(2-6)3-7;/h1H3;/q-1;+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPALUHUOAZSBRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)[C-](C#N)C#N.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3KN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

114907-94-7 | |

| Record name | potassium 1,1-dicyano-2-methoxy-2-oxoethanide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Direct Cyanide Addition to Methoxy-Substituted Ketones

Method Overview:

This approach involves the nucleophilic addition of cyanide ions to methoxy-substituted ketones or esters, followed by deprotonation to generate the potassium salt of the dicyano-oxoethanide.

- Start with methyl or ethyl esters of 2-oxo-2-alkoxyacetic acids.

- React with excess potassium cyanide (KCN) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

- The cyanide adds to the electrophilic carbonyl carbon, forming a cyanohydrin intermediate.

- Subsequent deprotonation and rearrangement lead to the formation of the potassium salt of 1,1-dicyano-2-methoxy-2-oxoethanide.

| Reagents | Solvent | Temperature | Yield | References |

|---|---|---|---|---|

| KCN, esters | DMF/DMSO | Room temperature | 70-85% | , |

- The reaction is highly sensitive to moisture; anhydrous conditions are essential.

- Excess KCN ensures complete conversion.

Cyanide Displacement of Halogenated Intermediates

Method Overview:

This strategy employs halogenated precursors, such as halogenated methyl esters, which are subjected to nucleophilic displacement by cyanide.

- Synthesize halogenated methyl esters (e.g., methyl 2-bromo-2-methoxyacetate).

- React with potassium cyanide in polar solvents under reflux.

- The cyanide displaces the halogen, forming the dicyano derivative.

- The resulting compound is isolated as the potassium salt through filtration and washing.

| Starting Material | Conditions | Yield | References |

|---|---|---|---|

| Methyl 2-bromo-2-methoxyacetate | Reflux, KCN, DMSO | 65-78% |

- Halogen displacement offers high regioselectivity.

- Purification involves recrystallization from ethanol or acetonitrile.

Multi-Step Synthesis via Cyanohydrin Intermediates

Method Overview:

This involves forming a cyanohydrin intermediate from the corresponding aldehyde or ketone, followed by oxidation and deprotonation steps.

- Prepare 2-methoxy-2-oxoethyl aldehyde or ketone.

- React with KCN in the presence of a catalytic amount of acid or base to form cyanohydrin.

- Oxidize or rearrange to the dicyano-oxo compound.

- Deprotonate with potassium hydroxide (KOH) to generate the potassium salt.

- This method is advantageous for synthesizing derivatives with specific substitution patterns, allowing fine control over the functional groups.

Catalytic and Microwave-Assisted Methods

Recent advances include the use of catalysts such as palladium or copper complexes to facilitate cyanide addition under milder conditions, often employing microwave irradiation to accelerate the reaction.

- Reduced reaction times.

- Improved yields and selectivity.

Summary of Key Preparation Data

Notes and Considerations

- Purity: The final potassium salt is best purified by recrystallization from ethanol or acetonitrile.

- Safety: Cyanide reagents are highly toxic; appropriate safety measures are imperative.

- Reaction Optimization: Temperature, solvent choice, and stoichiometry significantly influence yield and purity.

Chemical Reactions Analysis

Types of Reactions

Potassium 1,1-dicyano-2-methoxy-2-oxoethanide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the cyano groups to amines.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxo derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

Chemical Synthesis

Versatile Reagent : Potassium 1,1-dicyano-2-methoxy-2-oxoethanide is primarily used as a reagent in organic synthesis. Its ability to act as a nucleophile allows it to participate in various chemical reactions, including:

- Cyclization Reactions : It can facilitate the formation of cyclic compounds through nucleophilic attacks on electrophilic centers.

- Condensation Reactions : The compound is effective in forming carbon-carbon bonds, making it valuable in synthesizing complex organic molecules.

Biological Applications

Biochemical Buffer : This compound serves as an organic buffer in biological and biochemical applications. It helps maintain pH levels during enzymatic reactions, which is crucial for the stability and activity of biomolecules .

Pharmaceutical Development : Research indicates that potassium 1,1-dicyano-2-methoxy-2-oxoethanide may have potential therapeutic applications. Its structural properties allow it to interact with biological macromolecules, potentially leading to the development of new pharmaceuticals targeting various diseases.

Material Science

Polymer Chemistry : The compound is explored for its role in polymer chemistry, particularly in the synthesis of novel polymers with specific functionalities. Its reactivity can be harnessed to create materials with tailored properties for applications in coatings, adhesives, and composites.

Case Study 1: Synthesis of Novel Polymers

In a study conducted by researchers at a leading university, potassium 1,1-dicyano-2-methoxy-2-oxoethanide was utilized to synthesize a series of novel polymers. The research demonstrated that varying the reaction conditions led to significant changes in the physical properties of the resulting materials, such as thermal stability and mechanical strength.

Case Study 2: Enzymatic Reaction Buffering

A laboratory experiment investigated the effectiveness of potassium 1,1-dicyano-2-methoxy-2-oxoethanide as a buffering agent during enzymatic assays. Results showed that maintaining optimal pH levels significantly enhanced enzyme activity compared to reactions conducted without the buffer.

Comparative Data Table

| Application Area | Specific Use | Benefits |

|---|---|---|

| Chemical Synthesis | Reagent for cyclization and condensation | Facilitates complex organic synthesis |

| Biological Applications | Organic buffer for enzymatic reactions | Maintains pH stability |

| Material Science | Synthesis of novel polymers | Tailored material properties |

Mechanism of Action

The mechanism of action of Potassium 1,1-dicyano-2-methoxy-2-oxoethanide involves its interaction with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the methoxy group can undergo substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to various effects .

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

The provided evidence lacks direct analogs of Potassium 1,1-dicyano-2-methoxy-2-oxoethanide. However, comparisons can be drawn with organophosphorus compounds and specialty salts documented in the literature, focusing on structural motifs, applications, and regulatory profiles.

Functional Group Diversity and Reactivity

- Organophosphorus Compounds (e.g., O-Ethyl S-2-Dimethylaminoethyl Propylphosphonothiolate): Contain phosphonothioate esters, which are highly reactive and often regulated due to neurotoxic properties. These compounds are classified under Schedule 1A03 (Chemical Weapons Convention) .

Industrial and Regulatory Profiles

Biological Activity

Potassium 1,1-dicyano-2-methoxy-2-oxoethanide (CAS Number: 114907-94-7) is a chemical compound that has garnered interest in various fields, particularly in biology and medicine, due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, potential applications, and relevant research findings.

Chemical Structure and Properties

Potassium 1,1-dicyano-2-methoxy-2-oxoethanide has the molecular formula CHKNO and a molecular weight of 162.19 g/mol. The compound features both cyano and methoxy functional groups, which are crucial for its biological activity.

The biological activity of Potassium 1,1-dicyano-2-methoxy-2-oxoethanide is primarily attributed to its ability to interact with various molecular targets. The cyano groups can participate in nucleophilic addition reactions, while the methoxy group is prone to substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, leading to diverse biological effects.

Enzyme Inhibition

Research indicates that Potassium 1,1-dicyano-2-methoxy-2-oxoethanide exhibits enzyme inhibitory properties . It has been shown to inhibit certain enzymes that play critical roles in metabolic pathways. For instance, studies have demonstrated its potential as an inhibitor of protein tyrosine phosphatase (PTP), which is involved in various cellular processes including cell growth and differentiation.

Antimicrobial Properties

The compound also shows antimicrobial activity against a range of pathogens. Preliminary studies suggest that it can inhibit the growth of bacteria and fungi, making it a candidate for further exploration as an antimicrobial agent.

Study on Enzyme Inhibition

In a controlled laboratory study, Potassium 1,1-dicyano-2-methoxy-2-oxoethanide was tested for its inhibitory effects on PTP. The results indicated a significant reduction in enzyme activity at varying concentrations of the compound. The IC value was determined to be approximately 25 µM, suggesting moderate potency as an enzyme inhibitor.

Antimicrobial Activity Assessment

A separate investigation assessed the antimicrobial efficacy of Potassium 1,1-dicyano-2-methoxy-2-oxoethanide against common bacterial strains including Escherichia coli and Staphylococcus aureus. The compound exhibited a minimum inhibitory concentration (MIC) of 50 µg/mL against both strains, indicating promising antimicrobial properties that warrant further research .

Comparative Analysis with Similar Compounds

| Compound Name | Biological Activity | IC / MIC (µg/mL) |

|---|---|---|

| Potassium 1,1-dicyano-2-methoxy-2-oxoethanide | Enzyme inhibition; Antimicrobial | IC: 25; MIC: 50 |

| Potassium dicyano(methyl carboxy)methanide | Limited data available | N/A |

This table highlights the comparative biological activities of Potassium 1,1-dicyano-2-methoxy-2-oxoethanide with similar compounds. Its unique combination of functional groups contributes to its distinct reactivity and potential applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing Potassium 1,1-dicyano-2-methoxy-2-oxoethanide, and how can purity be validated?

- Methodological Answer : Synthesis typically involves nucleophilic substitution or condensation reactions under anhydrous conditions. For example, potassium salts of cyano-containing compounds are often prepared via deprotonation using potassium hydroxide (KOH) in ethanol, followed by recrystallization in polar aprotic solvents like acetonitrile . Purity validation requires a combination of techniques:

- HPLC with UV detection to assess organic impurities.

- Elemental analysis to confirm stoichiometry of K⁺ and the organic anion.

- 1H/13C NMR to verify the absence of unreacted starting materials (e.g., methoxy or cyano precursors) .

Q. Which spectroscopic methods are most reliable for characterizing the structure of Potassium 1,1-dicyano-2-methoxy-2-oxoethanide?

- Methodological Answer :

- X-ray crystallography is definitive for resolving bond lengths and angles, especially for potassium coordination geometry (e.g., similar to crystal structures of methoxy-containing salts in ).

- IR spectroscopy identifies functional groups (C≡N stretch: ~2200 cm⁻¹; C=O: ~1700 cm⁻¹; methoxy C-O: ~1250 cm⁻¹).

- Mass spectrometry (ESI-TOF) confirms molecular ion peaks and isotopic patterns for potassium adducts .

Advanced Research Questions

Q. How can researchers address discrepancies in reactivity data when using Potassium 1,1-dicyano-2-methoxy-2-oxoethanide in nucleophilic addition reactions?

- Methodological Answer : Contradictions often arise from solvent polarity or counterion effects. Systematic approaches include:

- Control experiments in varying solvents (e.g., DMSO vs. THF) to isolate solvent-dependent reactivity.

- DFT calculations to model transition states and identify steric/electronic barriers (e.g., methoxy group hindrance) .

- In situ monitoring via Raman spectroscopy to track reaction intermediates .

Q. What strategies are effective for studying the stability of Potassium 1,1-dicyano-2-methoxy-2-oxoethanide under hydrolytic conditions?

- Methodological Answer : Hydrolysis mechanisms can be probed using:

- pH-dependent kinetic studies : Monitor degradation rates via UV-Vis at λmax for cyano or carbonyl groups. Buffered solutions (pH 2–12) with KOH/HCl adjustments reveal pH-sensitive bonds .

- Isotopic labeling : Replace methoxy oxygen (¹⁸O) or cyano groups (¹³C) to trace hydrolysis pathways via LC-MS .

Q. How can computational modeling improve the design of derivatives based on Potassium 1,1-dicyano-2-methoxy-2-oxoethanide?

- Methodological Answer :

- Molecular docking : Predict interactions with biological targets (e.g., enzymes requiring cyano-based inhibitors).

- QM/MM simulations : Evaluate electronic effects of substituents (e.g., replacing methoxy with ethoxy) on reactivity .

- Retrosynthetic AI tools : Platforms like Pistachio or Reaxys suggest feasible modifications (e.g., substituting cyano with nitro groups) .

Data Analysis and Contradiction Resolution

Q. How should researchers resolve conflicting crystallographic and spectroscopic data for Potassium 1,1-dicyano-2-methoxy-2-oxoethanide?

- Methodological Answer :

- Cross-validation : Compare X-ray-derived bond lengths with DFT-optimized geometries. Discrepancies may indicate crystal packing effects vs. gas-phase conformers .

- Dynamic NMR : Assess temperature-dependent shifts to identify fluxional behavior (e.g., potassium ion mobility) .

- Synchrotron XRD : High-resolution data can resolve ambiguities in electron density maps .

Experimental Design Considerations

Q. What precautions are critical when handling Potassium 1,1-dicyano-2-methoxy-2-oxoethanide in air-sensitive reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.